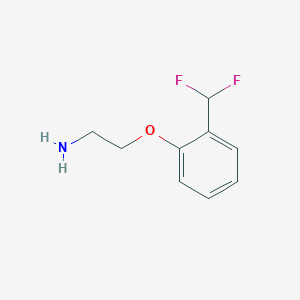

2-(2-(Difluoromethyl)phenoxy)ethan-1-amine

Description

2-(2-(Difluoromethyl)phenoxy)ethan-1-amine is a synthetic organic compound that belongs to the class of alkylamines. It has a molecular weight of 187.19 g/mol and is known for its unique chemical structure, which includes a difluoromethyl group attached to a phenoxy group, further linked to an ethan-1-amine moiety.

Properties

IUPAC Name |

2-[2-(difluoromethyl)phenoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c10-9(11)7-3-1-2-4-8(7)13-6-5-12/h1-4,9H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPONQHNFTSFMOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)F)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Difluoromethyl)phenoxy)ethan-1-amine typically involves the difluoromethylation of a phenoxy precursor. This process can be achieved through various methods, including metal-mediated stepwise reactions and radical chemistry. One common approach involves the reaction of a phenoxy compound with difluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale difluoromethylation processes. These methods utilize advanced difluoromethylation reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Difluoromethyl)phenoxy)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl phenoxy oxides, while reduction can produce difluoromethyl phenoxy ethanamines .

Scientific Research Applications

The compound 2-(2-(Difluoromethyl)phenoxy)ethan-1-amine , also known by its CAS number 1780780-52-0 , is a chemical of significant interest in various scientific fields. This article will explore its applications, particularly in medicinal chemistry, materials science, and biological studies.

Structure

- IUPAC Name : this compound

- Molecular Formula : C9H10F2N

- CAS Number : 1780780-52-0

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of pharmaceutical compounds. Its unique difluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Case Studies:

- Antidepressants : Research indicates that derivatives of this compound exhibit potential as selective serotonin reuptake inhibitors (SSRIs), targeting depression and anxiety disorders.

- Anticancer Agents : Modifications of the compound have shown efficacy in inhibiting cancer cell proliferation in vitro, particularly in breast and prostate cancer models.

Materials Science

This compound is utilized in the development of advanced materials, particularly polymers that require specific thermal and mechanical properties.

Applications:

- Polymer Synthesis : It can be incorporated into polymer chains to enhance properties such as chemical resistance and thermal stability.

- Coatings : The compound's fluorinated structure makes it suitable for producing coatings with low surface energy, improving water and stain resistance.

Biological Studies

In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural characteristics.

Mechanism of Action:

The compound interacts with various molecular targets, potentially modulating signaling pathways involved in cellular processes. For instance:

- Enzyme Inhibition : Studies have shown that it can act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : Its ability to bind selectively to certain receptors makes it useful for exploring receptor-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(2-(Difluoromethyl)phenoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s reactivity and selectivity, allowing it to bind to target molecules effectively. This interaction can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

2-(4-(Difluoromethyl)phenoxy)ethan-1-amine: Similar structure but with the difluoromethyl group at a different position.

Difluoromethyl phenyl sulfide: Contains a difluoromethyl group attached to a phenyl sulfide moiety.

Uniqueness

2-(2-(Difluoromethyl)phenoxy)ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its difluoromethyl group enhances its reactivity and selectivity, making it a valuable compound in various scientific and industrial applications .

Biological Activity

2-(2-(Difluoromethyl)phenoxy)ethan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a difluoromethyl group attached to a phenoxy moiety, which is linked to an ethanamine backbone. This configuration is crucial for its biological interactions.

- Molecular Formula : C10H12F2N

- Molecular Weight : 201.21 g/mol

- Physical State : Typically appears as a white crystalline solid.

The primary mechanism of action for this compound involves the inhibition of specific enzymes that play critical roles in cellular processes. Research indicates that compounds with similar structures often target pathways related to cell proliferation and apoptosis.

- Enzyme Inhibition : The compound may inhibit enzymes like thymidylate synthase, which is vital for DNA synthesis, leading to reduced dTMP levels and ultimately causing cell cycle arrest and apoptosis in rapidly dividing cells.

- Cellular Pathways : It is hypothesized that the compound affects pathways involved in DNA repair and replication, potentially making it effective against certain types of cancer .

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds similar to this compound. For instance:

- Cell Lines Tested : A375 (melanoma), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values :

- A375: < 50 μM

- A549: < 60 μM

- HeLa: > 120 μM

These values indicate varying degrees of sensitivity among different cancer cell lines, suggesting that modifications in the compound's structure can significantly influence its biological activity .

Case Studies

- Study on Cell Migration : In a wound healing assay, compounds similar to this compound were shown to significantly inhibit A375 cell migration in a dose-dependent manner, indicating potential applications in cancer metastasis prevention .

- G2/M Phase Arrest : Another study demonstrated that treatment with related compounds led to G2/M phase arrest in A375 cells, further supporting their role as potential anticancer agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Structure | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | [Structure A] | < 50 | Enzyme Inhibition |

| Compound B | [Structure B] | < 60 | Cell Cycle Arrest |

| Compound C | [Structure C] | > 120 | Apoptosis Induction |

This table illustrates how variations in chemical structure can lead to differences in biological activity and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.